molecular formula C21H26Br2N2O4S2 B15030903 1,4-Bis[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1,4-diazepane

1,4-Bis[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1,4-diazepane

Cat. No.: B15030903
M. Wt: 594.4 g/mol
InChI Key: CORBNRYDJBCDMX-UHFFFAOYSA-N
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Description

1,4-Bis[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1,4-diazepane is a synthetic organic compound characterized by the presence of two sulfonyl groups attached to a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1,4-diazepane typically involves the reaction of 1,4-diazepane with 5-bromo-2,4-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1,4-diazepane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfonyl groups can be further oxidized to sulfonic acids under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfides using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or THF.

Major Products

    Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfides.

Scientific Research Applications

1,4-Bis[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Bis[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atoms can also participate in halogen bonding, further stabilizing the interaction with the target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis[(5-bromo-2,4-dimethylphenyl)sulfonyl]piperazine: Similar structure but with a piperazine ring instead of a diazepane ring.

    1,4-Bis[(5-bromo-2,4-dimethylphenyl)sulfonyl]ethane: Similar structure but with an ethane backbone instead of a diazepane ring.

Uniqueness

1,4-Bis[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1,4-diazepane is unique due to the presence of the diazepane ring, which imparts distinct chemical and physical properties compared to its analogs. The diazepane ring provides additional flexibility and potential for interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H26Br2N2O4S2

Molecular Weight

594.4 g/mol

IUPAC Name

1,4-bis[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1,4-diazepane

InChI

InChI=1S/C21H26Br2N2O4S2/c1-14-10-16(3)20(12-18(14)22)30(26,27)24-6-5-7-25(9-8-24)31(28,29)21-13-19(23)15(2)11-17(21)4/h10-13H,5-9H2,1-4H3

InChI Key

CORBNRYDJBCDMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)C)Br)Br)C

Origin of Product

United States

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